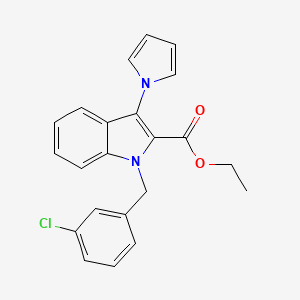

ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Description

Historical Context and Emergence in Heterocyclic Chemistry

The indole nucleus has been a cornerstone of organic synthesis since the late 19th century, with foundational work by Emil Fischer and Richard Möhlau establishing early methods like the Fischer indolization. Pyrrole derivatives, meanwhile, gained prominence through their role in natural products such as porphyrins and vitamin B12. The fusion of these systems into hybrids like this compound reflects a modern synthetic paradigm aimed at combining pharmacophoric elements. Early routes to similar structures relied on multi-step sequences involving N-alkylation and palladium-catalyzed couplings, but recent innovations in [3 + 2] cycloadditions using 3-cyanoacetyl indoles and 1,2-diaza-1,3-dienes have streamlined access to these architectures.

Relevance of Indole–Pyrrole Hybrids in Contemporary Research

Indole–pyrrole hybrids occupy a critical niche in drug discovery due to their dual capacity for π-π stacking (via the indole moiety) and directional hydrogen bonding (via the pyrrole nitrogen). This compound exemplifies this synergy: the 3-chlorobenzyl group enhances lipophilicity and target affinity, while the ethyl carboxylate improves solubility for in vitro assays. Phenotypic screening against Leishmania infantum promastigotes revealed potent antileishmanial activity (IC50 = 9.6 μM for derivative 3d), underscoring the therapeutic potential of this structural class.

Overview of Structural Motifs and Their Academic Significance

The compound’s structure features three modular domains:

- Indole Core : The planar indole system facilitates intercalation with biomolecular targets, a trait leveraged in kinase inhibitors and antimicrobial agents.

- 3-Chlorobenzyl Substituent : Positioned at the indole N1, this group provides steric bulk and electron-withdrawing effects that modulate reactivity at the C2 carboxylate.

- Pyrrole Ring : The 1H-pyrrol-1-yl group at C3 introduces a secondary nitrogen capable of forming hydrogen bonds with enzymatic active sites, as observed in protease inhibition studies.

A comparative analysis of key structural parameters is provided below:

Scope and Limitations of Current Scholarly Discourse

While this compound has demonstrated promise in antiparasitic screens, extant literature exhibits three key limitations:

- Mechanistic Ambiguity : Most studies focus on phenotypic outcomes rather than elucidating molecular targets, leaving its mode of action poorly defined.

- Synthetic Scalability : Although one-pot methods achieve yields up to 48%, scalability remains untested for gram-scale production.

- Structural Diversity : Modifications have been largely confined to the indole C3 and N1 positions, with limited exploration of alternative pyrrole substitutions.

Properties

IUPAC Name |

ethyl 1-[(3-chlorophenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-12-5-6-13-24)18-10-3-4-11-19(18)25(21)15-16-8-7-9-17(23)14-16/h3-14H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZDEEGVOZWLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyrrole ring and the chlorobenzyl group. The final step involves esterification to form the ethyl carboxylate group.

Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Pyrrole Ring Introduction: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.

Chlorobenzyl Group Addition: The chlorobenzyl group is typically introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

Esterification: The final esterification step involves reacting the carboxylic acid intermediate with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted benzyl derivatives

Hydrolysis: Carboxylic acid, ethanol

Scientific Research Applications

Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chlorobenzyl Substitution

The most direct analog is ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS: 339098-96-3), which differs only in the position of the chlorine atom on the benzyl substituent (para vs. meta) .

| Property | Target Compound (3-Chloro) | 4-Chloro Analog |

|---|---|---|

| Molecular Weight | 378.86 g/mol | 378.86 g/mol |

| Substituent Position | 3-Chlorobenzyl | 4-Chlorobenzyl |

| Potential Impact | Altered electronic effects | Increased lipophilicity? |

The meta-chlorine in the target compound may introduce steric and electronic differences compared to the para-substituted analog. Para-substitution often enhances symmetry and may improve crystallinity, whereas meta-substitution could influence binding interactions in biological systems due to directional effects .

Heterocycle Variations: Indole vs. Pyrazole Core

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (from ) replaces the indole core with a pyrazole ring.

| Property | Target Compound (Indole) | Pyrazole Analog |

|---|---|---|

| Core Structure | Indole (fused benzene-pyrrole) | Pyrazole (5-membered, 2 N) |

| Aromaticity | High (10 π-electrons) | Moderate (6 π-electrons) |

| Functional Groups | 3-Pyrrole, 2-carboxylate | 3-Phenyl, 5-carboxylate |

The indole core’s extended π-system may enhance interactions with aromatic residues in proteins, whereas the pyrazole’s smaller structure could improve metabolic stability .

Complex Heterocyclic Systems

Compounds like ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate () feature fused pyrrolo-pyrrole systems. These structures exhibit higher molecular weights (>600 g/mol) and increased rigidity compared to the target compound. Such complexity often correlates with reduced solubility but enhanced target specificity .

Pharmacologically Relevant Pyrrole Derivatives

Atorvastatin-related compounds in , such as (3S,5R)-7-[3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid calcium salt, share the pyrrole motif but are functionalized with fluorophenyl and carbamoyl groups. Fluorine substituents increase electronegativity and bioavailability compared to chlorine, highlighting how halogen choice impacts drug-likeness .

Structural and Crystallographic Insights

For example, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate () was resolved in a monoclinic system (P2₁/c space group), suggesting that the target compound’s structure could similarly be elucidated using these techniques .

Biological Activity

Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS: 339098-90-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antibacterial, and antiviral activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.86 g/mol. The compound features an indole core, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 0.126 | |

| SMMC-7721 (Liver Cancer) | 0.071 | |

| K562 (Leukemia) | 0.164 |

The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance the activity against these cancer cell lines, while electron-withdrawing groups tend to diminish it.

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Similar indole derivatives have shown potent activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Escherichia coli | 0.030 | |

| Streptococcus pneumoniae | 0.060 |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Case Studies and Research Findings

Several case studies highlight the effectiveness of indole derivatives in various biological assays:

- Anticancer Studies : A study reported that a series of indole derivatives demonstrated varying degrees of cytotoxicity across multiple cancer cell lines, with some achieving IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : In vitro tests showed that certain pyrrole-based compounds exhibited superior antibacterial activity compared to established antibiotics like ampicillin .

- Mechanistic Insights : Research has suggested that the presence of specific substituents on the indole ring can influence the binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. What are the common synthetic routes for ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Preparation of the indole core via condensation of substituted anilines with ketones or aldehydes under basic conditions (e.g., K₂CO₃) .

- Step 2 : Functionalization at the 3-position using 1H-pyrrole derivatives via palladium-catalyzed cross-coupling or direct alkylation .

- Step 3 : Introduction of the 3-chlorobenzyl group via alkylation or Mitsunobu reactions .

- Step 4 : Esterification at the 2-position using ethyl chloroformate or similar reagents .

Key Tip : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation) .

Q. How is the purity and structural integrity of the compound confirmed?

- Methodological Answer : Use a combination of:

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.24–7.57 ppm for chlorobenzyl protons) and integration ratios .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., bond angles and torsion angles from single-crystal studies) .

- ESI-MS : Verify molecular weight (e.g., m/z 402.2 for analogous compounds) .

Note : Cross-validate NMR and crystallography data to address potential polymorphism .

Advanced Research Questions

Q. How do substitution patterns (e.g., 3-chlorobenzyl, pyrrole) influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3-chlorobenzyl group increases electrophilicity at the indole 2-position, affecting nucleophilic attack efficiency. Use DFT calculations to map electron density .

- Pyrrole Ring : The 1H-pyrrole moiety enhances π-stacking interactions, as shown in X-ray studies of similar compounds (e.g., dihedral angles < 10°) .

Experimental Design : Compare UV-Vis spectra of analogs with/without substituents to quantify electronic effects .

Q. How can contradictions in reported synthetic yields or reaction conditions be resolved?

- Methodological Answer :

- Case Study : Low yields in solvent-free conditions (e.g., 23% in ) vs. greener methods with higher yields but lower purity .

- Resolution : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). For example:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Catalyst (Pd) | 0.5–5 mol% | 2 mol% |

| Temperature | 80–120°C | 100°C |

| Recommendation : Prioritize reproducibility by standardizing reagent sources (e.g., anhydrous K₂CO₃) . |

Q. What strategies improve solubility for in vitro assays without compromising stability?

- Methodological Answer :

- Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to avoid precipitation .

- Prodrug Approach : Synthesize phosphate esters at the carboxylate group for enhanced aqueous solubility .

- Structural Modifications : Replace the ethyl ester with a morpholine ring (tested in analogs, ).

Validation : Monitor stability via HPLC under physiological pH (e.g., pH 7.4 buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.